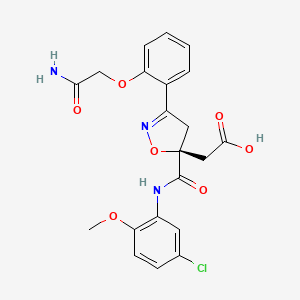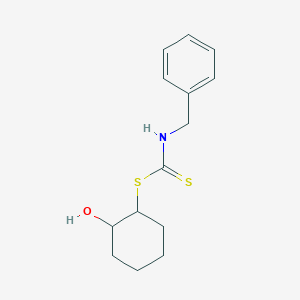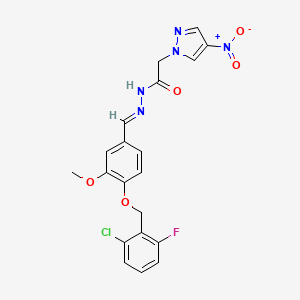
5-bromo-3-(propylsulfamoyl)-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-(propylsulfamoyl)-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties
Vorbereitungsmethoden
The synthesis of 5-bromo-3-(propylsulfamoyl)-1H-indole-2-carboxamide involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions . The specific synthetic route for this compound would involve the introduction of the bromine and propylsulfamoyl groups at the appropriate positions on the indole ring. Industrial production methods would likely involve optimizing these reactions for scale, ensuring high yield and purity.
Analyse Chemischer Reaktionen
5-Bromo-3-(propylsulfamoyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its indole structure makes it a candidate for studying biological processes and interactions.
Industry: It can be used in the development of new materials and chemicals.
Wirkmechanismus
The mechanism of action of 5-bromo-3-(propylsulfamoyl)-1H-indole-2-carboxamide would depend on its specific interactions with biological targets. Indole derivatives often interact with enzymes, receptors, and other proteins, affecting various cellular pathways . The exact molecular targets and pathways involved would require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-bromo-3-(propylsulfamoyl)-1H-indole-2-carboxamide include other indole derivatives with different substituents. For example:
5-Bromo-3-methoxysalicylidene-2-furfurylamine: This compound has a methoxy group instead of a propylsulfamoyl group.
3-Nitrosalicylidene-2-furfurylamine: This compound has a nitro group instead of a bromine atom. The uniqueness of this compound lies in its specific substituents, which can confer different chemical and biological properties compared to other indole derivatives.
Eigenschaften
CAS-Nummer |
918494-78-7 |
|---|---|
Molekularformel |
C12H14BrN3O3S |
Molekulargewicht |
360.23 g/mol |
IUPAC-Name |
5-bromo-3-(propylsulfamoyl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C12H14BrN3O3S/c1-2-5-15-20(18,19)11-8-6-7(13)3-4-9(8)16-10(11)12(14)17/h3-4,6,15-16H,2,5H2,1H3,(H2,14,17) |
InChI-Schlüssel |
TYWVHGZFRKBXHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNS(=O)(=O)C1=C(NC2=C1C=C(C=C2)Br)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


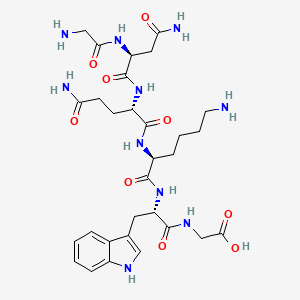
![2-Hydroxy-2-[(3-oxobutan-2-yl)oxy]propanoic acid](/img/structure/B12616767.png)
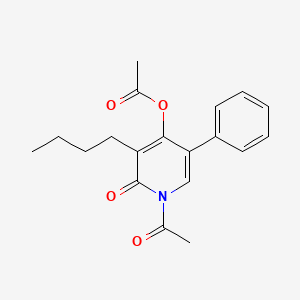

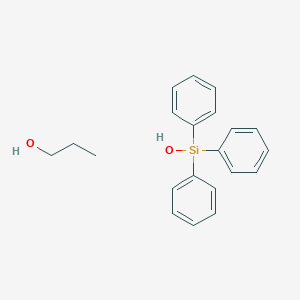

![(2S)-2-[4-(Benzyloxy)phenyl]-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B12616787.png)
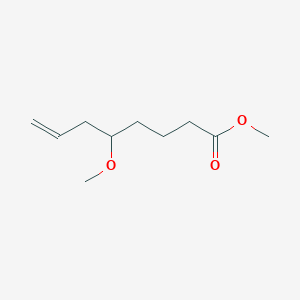
![1,1,1-Trifluoro-4-[2-(phenylsulfanyl)anilino]pent-3-en-2-one](/img/structure/B12616811.png)
![(2S)-2-[(1R)-1-(2-bromophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B12616819.png)

